molecular formula C11H16N2O5 B12602311 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester CAS No. 650607-56-0

1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester

Cat. No.: B12602311
CAS No.: 650607-56-0
M. Wt: 256.25 g/mol
InChI Key: LOACQURGWBXYDC-UHFFFAOYSA-N
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Description

1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is a chemical compound with the molecular formula C11H16N2O5. This compound is known for its unique structure, which includes an aziridine ring, a cyano group, and ester functionalities. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester typically involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2-Aziridinedicarboxylic acid, diethyl ester: Lacks the cyano and ethoxy groups.

    2-Cyano-3-ethoxyacrylic acid, diethyl ester: Contains a similar cyano and ethoxy group but lacks the aziridine ring.

Uniqueness

1,2-Aziridinedicarboxylic acid, 2-cyano-3-ethoxy-, diethyl ester is unique due to the presence of both the aziridine ring and the cyano group, which confer distinct reactivity and properties. This combination makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

650607-56-0

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

diethyl 2-cyano-3-ethoxyaziridine-1,2-dicarboxylate

InChI

InChI=1S/C11H16N2O5/c1-4-16-8-11(7-12,9(14)17-5-2)13(8)10(15)18-6-3/h8H,4-6H2,1-3H3

InChI Key

LOACQURGWBXYDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(N1C(=O)OCC)(C#N)C(=O)OCC

Origin of Product

United States

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